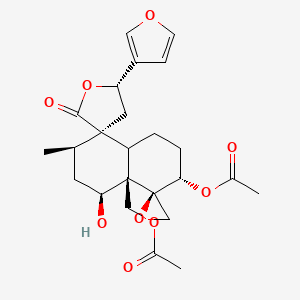

CID 101617535

Description

Based on contextual evidence, it is hypothesized to belong to the oscillatoxin family of natural products, which are marine-derived cyanobacterial metabolites with complex polyketide architectures.

Key Characteristics (Inferred from Analogous Compounds):

- Structural Features: Oscillatoxin derivatives typically contain a macrocyclic lactone core with hydroxyl, methyl, and epoxide functional groups. For example, oscillatoxin D (CID 101283546) shares a similar backbone but differs in substituent positions .

- Physicochemical Properties: Molecular weights of oscillatoxins range from 600–800 Da, with moderate hydrophobicity (LogP ~3–5) due to their polyketide nature.

- Biological Activity: Oscillatoxins exhibit cytotoxicity against cancer cell lines (e.g., IC₅₀ values in the nM–µM range) and modulate ion channels in neuronal cells .

Properties

CAS No. |

113493-26-8 |

|---|---|

Molecular Formula |

C24H30O9 |

Molecular Weight |

462.495 |

InChI |

InChI=1S/C24H30O9/c1-13-8-19(27)23(11-30-14(2)25)18(4-5-20(32-15(3)26)24(23)12-31-24)22(13)9-17(33-21(22)28)16-6-7-29-10-16/h6-7,10,13,17-20,27H,4-5,8-9,11-12H2,1-3H3/t13-,17+,18?,19+,20+,22-,23+,24-/m1/s1 |

InChI Key |

HCSVFKSWVNRERZ-MEIPNMECSA-N |

SMILES |

CC1CC(C2(C(C13CC(OC3=O)C4=COC=C4)CCC(C25CO5)OC(=O)C)COC(=O)C)O |

Origin of Product |

United States |

Preparation Methods

CID 101617535 is typically isolated from the aerial parts of Teucrium micropodioides. The isolation and structural elucidation of teumicropodin were achieved through chemical and spectroscopic methods. While specific synthetic routes for teumicropodin are not widely documented, the compound’s extraction from natural sources remains the primary method of obtaining it.

Chemical Reactions Analysis

CID 101617535 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 101617535 has been identified as one of the neo-clerodane diterpenoids isolated from Teucrium micropodioides. This discovery has significant implications in the field of phytochemistry, contributing to the understanding of the chemical composition and potential biological activities of the Teucrium species. Research on tannins from other plant species has shown significant anti-inflammatory and antiulcer properties, suggesting a potential avenue for exploring similar properties in teumicropodin. Additionally, the use of traditional ecological knowledge in scientific research, including the study of plant-based compounds like teumicropodin, has been advocated.

Mechanism of Action

The mechanism of action of teumicropodin involves its interaction with various molecular targets and pathways. While specific details on its mechanism are limited, it is believed to exert its effects through modulation of inflammatory pathways and other biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with two structurally and functionally related oscillatoxin derivatives: oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) .

Table 1: Structural and Functional Comparison

Key Findings:

Structural Differences :

- The compound and 30-methyl-oscillatoxin D share identical molecular formulas (C₃₄H₅₀O₁₂), suggesting methylation at the C-30 position differentiates them from oscillatoxin D (C₃₃H₄₈O₁₂) .

- Methylation in CID 185389 enhances membrane permeability, correlating with its lower IC₅₀ value compared to CID 101283546 .

Functional Implications :

- Cytotoxicity : Methyl-substituted analogs (e.g., CID 185389) show improved cytotoxicity, likely due to increased lipid bilayer penetration .

- Stability : Epoxide groups in all three compounds contribute to electrophilic reactivity, enabling covalent interactions with cellular targets like tubulin or ion channels .

Analytical Challenges: Differentiation of these analogs requires advanced techniques such as LC-MS/MS with collision-induced dissociation (CID) to resolve fragmentation patterns unique to methylated vs. non-methylated forms .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for CID 101617535?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate scope and alignment with existing literature gaps. For example:

- Feasibility: Ensure access to necessary analytical tools (e.g., spectroscopy for structural validation).

- Novelty: Identify understudied properties (e.g., thermodynamic stability in aqueous environments).

- Ethical Compliance: Address safety protocols for handling reactive intermediates.

Reference frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) for hypothesis-driven studies .

Q. What are best practices for experimental design in studying this compound?

- Methodological Answer :

- Control Groups : Include negative/positive controls to isolate compound-specific effects (e.g., solvent-only controls in reactivity assays).

- Reproducibility : Document synthesis protocols (e.g., temperature gradients, catalyst ratios) per IUPAC guidelines for chemical reproducibility .

- Instrument Calibration : Validate equipment (e.g., HPLC, NMR) with standard reference materials to minimize systematic errors .

Q. How to conduct a systematic literature review for this compound?

- Methodological Answer :

- Keyword Strategy : Use Boolean operators (e.g., "this compound AND solubility AND DFT simulations") across databases (PubMed, SciFinder).

- Inclusion/Exclusion Criteria : Prioritize peer-reviewed studies with full experimental details; exclude non-reproducible methods or non-English abstracts without validation .

- Gap Analysis : Map existing data (e.g., crystallographic studies) to identify under-researched areas (e.g., photodegradation pathways) .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal techniques (e.g., X-ray diffraction vs. computational modeling for structural confirmation).

- Sensitivity Analysis : Test variables (e.g., pH, temperature) to identify confounding factors in conflicting datasets.

- Peer Consultation : Engage interdisciplinary teams to assess methodological assumptions (e.g., kinetic vs. thermodynamic control in synthesis) .

Q. What advanced statistical methods are suitable for analyzing this compound's interactions?

- Methodological Answer :

- Multivariate Regression : Model dose-response relationships in bioactivity assays (e.g., IC50 values against enzyme targets).

- Principal Component Analysis (PCA) : Reduce dimensionality in spectroscopic datasets to identify dominant spectral features.

- Bayesian Inference : Quantify uncertainty in kinetic parameters (e.g., reaction rate constants under varying conditions) .

Q. How to address ethical considerations in longitudinal studies involving this compound?

- Methodological Answer :

- Informed Consent : Disclose potential risks (e.g., toxicity thresholds) in human cell-line studies.

- Data Anonymization : Secure sensitive metadata (e.g., collaborator institutions in multi-center trials).

- Ethics Review Boards : Submit protocols for pre-approval, emphasizing compliance with Declaration of Helsinki principles for non-clinical research .

Methodological Frameworks and Tools

Key Considerations for Data Reporting

- Transparency : Publish raw datasets (e.g., crystallographic .cif files) in supplementary materials .

- Reproducibility : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .

- Conflict Resolution : Disclose funding sources and intellectual property constraints in acknowledgments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.